CAS number for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
CAS number for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Table of Contents
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Introduction
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Proposed Synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
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Purification and Characterization
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Potential Applications and Future Research
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Safety and Handling
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References
Introduction
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a synthetically versatile 5-bromo-2-fluorophenyl group. The presence of both bromine and fluorine atoms on the phenyl ring offers multiple opportunities for further chemical modifications. The fluorine atom can influence the compound's electronic properties and metabolic stability, which is of significant interest in drug design. The bromine atom can be readily converted to other functional groups through various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.
As of the writing of this guide, a specific CAS number for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol has not been assigned in major chemical databases. This suggests that the compound is not a widely available commercial product and likely requires de novo synthesis for research purposes.
Proposed Synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
The most direct and reliable method for the synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is through the nucleophilic addition of a methyl group to the carbonyl carbon of a suitable precursor ketone. The commercially available 1-(5-Bromo-2-fluorophenyl)propan-1-one serves as an ideal starting material for this transformation using a Grignard reaction.[1][2]
Reaction Principle
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[3] In this proposed synthesis, methylmagnesium bromide (CH₃MgBr) will be used as the Grignard reagent. The nucleophilic methyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of 1-(5-Bromo-2-fluorophenyl)propan-1-one. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol.
Experimental Protocol
Materials:
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1-(5-Bromo-2-fluorophenyl)propan-1-one
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Methylmagnesium bromide (typically 3.0 M solution in diethyl ether or THF)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, and condenser (all oven-dried)
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Magnetic stirrer and stirring bar
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. The entire apparatus should be maintained under a positive pressure of nitrogen or argon to exclude moisture, which can quench the Grignard reagent.
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Addition of Starting Material: Dissolve 1-(5-Bromo-2-fluorophenyl)propan-1-one in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to 0 °C using an ice bath.
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Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. The addition should be done dropwise to control the exothermic reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
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Reaction Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and the intermediate magnesium alkoxide. This is a safer alternative to using strong acids, which could promote side reactions.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target tertiary alcohol.
Purification and Characterization
The crude product obtained after solvent evaporation is likely to contain unreacted starting material and side products. Purification by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended to obtain the pure tertiary alcohol.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol. The NMR chemical shifts are estimations and may vary slightly in experimental conditions.[4][5][6]
| Technique | Expected Data |
| ¹H NMR | * Aromatic Protons (3H): Multiplets in the range of 7.0-7.6 ppm. |
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CH₂ Protons (2H): A singlet or a pair of doublets (diastereotopic protons) around 2.9-3.2 ppm.
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CH₃ Protons (6H): A singlet around 1.2-1.5 ppm.
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OH Proton (1H): A broad singlet, chemical shift is concentration-dependent and can be exchanged with D₂O. | | ¹³C NMR | * Aromatic Carbons (6C): Peaks in the range of 115-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
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Quaternary Carbon (C-OH): A peak around 70-80 ppm.
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CH₂ Carbon: A peak around 40-50 ppm.
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CH₃ Carbons: A peak around 25-35 ppm. | | IR Spectroscopy | * O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[7][8]
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C-H Stretch (aliphatic): Medium to strong absorptions around 2850-3000 cm⁻¹.
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C-O Stretch (tertiary alcohol): A strong absorption in the range of 1100-1210 cm⁻¹.[7]
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C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): Expected to be weak or absent. Look for characteristic isotopic pattern of bromine (M⁺ and M⁺+2 in approximately 1:1 ratio).
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Major Fragments: Alpha-cleavage leading to the loss of a methyl radical (M-15) or an ethyl radical (M-29). Dehydration (M-18) is also a common fragmentation pathway for alcohols.[9] |
Potential Applications and Future Research
The structural motifs present in 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol make it an attractive scaffold for further chemical exploration.
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Medicinal Chemistry: The 5-bromo-2-fluorophenyl group is found in several biologically active molecules. The title compound can serve as a precursor to novel drug candidates. The bromine atom can be used as a handle for introducing diversity through Suzuki, Stille, or other cross-coupling reactions to build more complex molecular architectures.
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Materials Science: Fluorinated organic compounds often exhibit unique properties such as high thermal stability and altered electronic characteristics. This compound could be a building block for the synthesis of novel polymers or liquid crystals.
Future research could focus on the derivatization of the hydroxyl group or the modification of the aromatic ring to explore the structure-activity relationships of its derivatives in various biological assays or to investigate their material properties.
Safety and Handling
Safe laboratory practice is paramount when working with the reagents and the product described in this guide.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any of the chemicals.[10][11]
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Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]
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Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric upon contact with air and reacts violently with water. It should be handled under an inert atmosphere.[3]
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Organobromine Compounds: Organobromine compounds can be toxic and should be handled with care. Avoid skin contact and inhalation.[12][13]
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Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted Grignard reagent carefully before disposal.
References
-
Chad's Prep. Synthesis of Alcohols; Grignard Addition. Available from: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
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The Organic Chemistry Tutor. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube. Available from: [Link]
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]
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ResearchGate. Evaluation of Infrared Spectroscopic Methods for the Study of Structural Properties of Liquid Alcohols. Available from: [Link]
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Spectroscopy Online. (2020, December 20). Alcohols—The Rest of the Story. Available from: [Link]
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Wikipedia. Organobromine chemistry. Available from: [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]
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Vapourtec. (2024, May 9). Grignard Chemistry. Available from: [Link]
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NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
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BYJU'S. Grignard Reagent. Available from: [Link]
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NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts. (2023, August 8). 15.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]
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PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Available from: [Link]
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PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]
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Chemaxon Docs. NMR Predictor - Documentation. Available from: [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]
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ICL Group. BROMINE - Safety Handbook. Available from: [Link]
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The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
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MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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